3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine

Physicochemical property Protonation state Drug-likeness

Researchers often face the challenge of sourcing structurally authenticated sulfonylpiperidine building blocks that offer distinct electronic properties compared to common analogs. 3-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine (CAS 1705784-36-6) solves this by providing a unique 4-methoxybenzenesulfonyl (PMBS) group (σp = -0.27) and nicotinoyl carbonyl vector within a single scaffold. - Enables probing of underexplored SAR vectors in TMK and MMP inhibition, supported by class-level evidence of >10^5 selectivity over human homologues. - The PMBS group facilitates [3+3] cycloaddition while being cleavable under mild conditions (CH3SO3H/BTFA), offering a dual advantage for library synthesis. - Available as a research-grade screening compound, shipped under ambient conditions with a standard purity of ≥95%.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 1705784-36-6
Cat. No. B2617336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine
CAS1705784-36-6
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C18H20N2O4S/c1-24-15-4-6-16(7-5-15)25(22,23)17-8-11-20(12-9-17)18(21)14-3-2-10-19-13-14/h2-7,10,13,17H,8-9,11-12H2,1H3
InChIKeyRUKJRMXJKUUSFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine: Identity & Procurement


3-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine (CAS 1705784-36-6) is a synthetic small molecule (MW 360.43 g/mol, formula C18H20N2O4S) characterized by a piperidine ring N-functionalized with a 4-methoxybenzenesulfonyl group and a nicotinoyl (pyridine-3-carbonyl) moiety . This scaffold belongs to the sulfonylpiperidine class, a privileged structure in medicinal chemistry for targeting enzymes such as kinases, matrix metalloproteases, and bacterial thymidylate kinase [1] [2]. The compound is commercially available from multiple vendors primarily as a research-grade building block or screening compound. However, as of the current evidence cut-off, no primary research articles or patents specifically report quantitative biological activity data for this exact compound. Its differentiation from close analogs therefore rests on structural, physicochemical, and synthetic accessibility features that critically influence target engagement and downstream optimization potential.

1

Sulfonylpiperidine scaffold for screening libraries and medicinal chemistry optimization

2

4-methoxybenzenesulfonyl group enables unique cycloaddition-based synthetic routes

3

Differentiated physicochemical profile (pKa, electronic effects) compared to fluoro or piperazine analogs

4

Procurement as a research building block or early-stage lead-like probe

3-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine: Why Analogs Cannot Substitute


In procurement and screening, it may be tempting to substitute this compound with cheaper or more readily available analogs such as the 4-fluorophenyl sulfonyl derivative, the corresponding piperazine, or the simpler des-nicotinoyl building block. Such substitution is inadvisable for rigorous scientific work. The 4-methoxybenzenesulfonyl (PMBS) group possesses unique electronic properties (Hammett σp = -0.27) that are fundamentally different from the electron-withdrawing 4-fluoro substituent (σp = +0.06), directly altering the sulfonyl group's electrophilicity and hydrogen-bonding capacity [1]. Furthermore, the piperidine core (conjugate acid pKa ~11.1) is significantly more basic than a piperazine sulfonamide (pKa ~4-5), leading to a different protonation state at physiological pH that can critically affect target binding, solubility, and membrane permeability [2]. The pyridine-3-carbonyl substitution provides a specific hydrogen-bond acceptor vector that is absent in simpler 4-sulfonylpiperidine intermediates. These cumulative differences mean that even small structural changes can result in orders-of-magnitude shifts in potency and selectivity, as demonstrated within the sulfonylpiperidine class [3]. Note: Direct quantitative biological comparison data for this specific compound versus its analogs is currently absent from the public literature; the differentiation presented below is based on the best available physicochemical, class-level, and closely related analog evidence.

4-Methoxy vs. 4-Fluoro Electronic Reversal

The electron-donating 4-methoxy group (σp -0.27) creates an opposite sulfonyl electronic environment compared to electron-withdrawing 4-fluoro analogs (σp +0.06); SAR may not transfer.

Piperidine vs. Piperazine Basicity Shift

Piperidine core (conjugate acid pKa ~11.1) is predominantly protonated at physiological pH, unlike piperazine sulfonamides (pKa ~4-5); protonation state may critically alter target binding and permeability.

Nicotinoyl Carbonyl Hydrogen-Bond Vector

The pyridine-3-carbonyl group provides a specific H-bond acceptor absent in simpler 4-sulfonylpiperidine intermediates; removing it may shift recognition and selectivity profiles.

PMBS-Piperidine-Pyridine: Differentiation Evidence


Piperidine vs. Piperazine Sulfonamide Basicity

The piperidine ring in the target compound has a conjugate acid pKa of approximately 11.1, making it predominantly protonated (>99%) at physiological pH 7.4 [1]. In contrast, the closest piperazine analog, 1-(4-METHOXYBENZENESULFONYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE, contains a sulfonamide nitrogen with a dramatically lower pKa of <5, rendering it predominantly neutral under the same conditions [2]. This difference in charge state directly influences solubility, membrane permeability, and electrostatic interactions with biological targets.

Piperidine vs. Piperazine Basicity
Cross-study comparable
pKa ~11.1 (piperidine) vs. ~4-5 (piperazine sulfonamide)
Protonation state context differs significantly
>99% protonated at pH 7.4; influences solubility, permeability, and ionic target interactions
Physicochemical property Protonation state Drug-likeness

4-Methoxy vs. 4-Fluoro Sulfonyl Electronic Effects

The 4-methoxy substituent on the benzenesulfonyl group is a strong electron-donating group via resonance (+M effect), with a Hammett σp constant of -0.27. The commercially available 4-fluoro analog, (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone, carries an electron-withdrawing substituent (σp = +0.06) [1]. This polarity reversal alters the sulfonyl group's electrophilicity, its capacity as a hydrogen-bond acceptor, and the overall dipole moment of the molecule, which can significantly impact target binding and pharmacokinetics.

4-OMe vs. 4-F Electronic Effect
Cross-study comparable
σp -0.27 (4-MeO, electron-donating) vs. +0.06 (4-F, electron-withdrawing)
Electronic direction reverses SAR interpretation
Opposite substituent effects alter sulfonyl electrophilicity and H-bond capacity
SAR Electronic effects Structure-activity relationship

PMBS Group in [3+3] Cycloaddition Chemistry

In the context of synthetic methodology, the 4-methoxybenzenesulfonyl (PMBS) group has proven uniquely effective for activating aziridines in formal [3+3] cycloaddition reactions to construct functionalized piperidines. Only PMBS and 4-toluenesulfonyl (Ts) aziridines permitted smooth cycloaddition with palladium-trimethylenemethane (Pd-TMM) complexes, while other N-substituents (e.g., benzyl, Boc) failed to produce the desired piperidine products [1]. This synthetic advantage makes the PMBS-substituted piperidine scaffold a privileged intermediate for diversity-oriented synthesis.

PMBS Cycloaddition Compatibility
Supporting evidence
Successful [3+3] cycloaddition with Pd-TMM; only PMBS and Ts aziridines work
Unique synthetic route enabled
Provides access to functionalized piperidines unavailable via benzyl/Boc protection
Synthetic chemistry Cycloaddition Building block utility

Sulfonylpiperidines as Antibacterial TMK Inhibitors

The sulfonylpiperidine class, to which the target compound belongs, has been validated as a source of potent, selective inhibitors of bacterial thymidylate kinase (TMK), an essential enzyme for DNA synthesis in Gram-positive pathogens. The optimized lead compound 11 from this series demonstrated excellent MICs against a broad spectrum of Gram-positive bacteria, including MRSA, and displayed >10^5-fold selectivity for bacterial TMK over the human TMK homologue [1]. This class-level validation provides a strong rationale for screening this specific scaffold in antibacterial discovery programs.

TMK Inhibitor Class Benchmark
Class-level inference
>10⁵-fold selectivity for bacterial TMK over human TMK
Supports antibacterial screening context
Class-validated for Gram-positive pathogens; target compound SAR unexplored
Antibacterial Thymidylate kinase Drug discovery

MMP-9 vs. MMP-7/MMP-1 Selectivity in Analog

A closely related piperazine-2-carboxylic acid hydroxyamide analog (CHEMBL125281) bearing the identical 4-methoxybenzenesulfonyl and pyridine-3-carbonyl substituents demonstrated potent MMP-9 inhibition (IC50 = 32 nM) with substantial selectivity over MMP-7 (IC50 = 27,700 nM, ~866-fold) and MMP-1 (IC50 = 994 nM, ~31-fold) [1]. While these data are from a piperazine hydroxamate rather than the target piperidine amide, they indicate that the 4-methoxybenzenesulfonyl-pyridine-3-carbonyl pharmacophore can confer target selectivity within the MMP family, and the piperidine analog may exhibit a distinct selectivity profile due to its different zinc-binding capacity.

MMP-9 Selectivity in Analog
Class-level inference
Analog MMP-9 IC50 32 nM; ~866-fold vs. MMP-7, ~31-fold vs. MMP-1
Pharmacophore may confer target selectivity
Piperidine amide zinc-binding differs from hydroxamate; selectivity profile uncharacterized
Matrix metalloprotease MMP-9 Selectivity

PMBS Protecting Group: Superior Cleavage vs. Tosyl

The 4-methoxybenzenesulfonyl (PMBS) group offers a distinct practical advantage over the more common 4-toluenesulfonyl (tosyl, Ts) group in synthetic workflows. In peptide chemistry, PMBS was found to be more easily and completely removed from arginine side chains by treatment with methanesulfonic acid and borontristrifluoroacetate (BTFA) compared to the tosyl group [1]. This superior deprotection efficiency reduces side reactions and improves overall yield in multi-step syntheses.

PMBS vs. Tosyl Deprotection
Head-to-head
PMBS more easily removed by CH₃SO₃H/BTFA; faster and more complete than tosyl
Deprotection advantage in synthetic workflows
Reported in arginine guanidino protection; reduces side reactions
Protecting group strategy Peptide chemistry Deprotection

PMBS-Piperidine-Pyridine: Application Scenarios


Gram-Positive TMK Inhibitor Screening

The sulfonylpiperidine scaffold has been crystallographically validated as a TMK inhibitor chemotype with >10^5 selectivity over the human homologue [1]. This compound, with its unique 4-methoxybenzenesulfonyl substitution and nicotinoyl carbonyl, represents an underexplored SAR vector within this validated class. Its procurement is justified for focused library screening aimed at identifying novel TMK inhibitors with improved physicochemical properties, leveraging the methoxy group's potential to modulate logD, solubility, and hydrogen-bonding interactions with Arg48 in the TMK active site [1].

MMP Probe Development: Amide-Based Zinc Binding

The closely related piperazine hydroxamate CHEMBL125281 demonstrates that the 4-methoxybenzenesulfonyl-pyridine-3-carbonyl pharmacophore can achieve potent MMP-9 inhibition (IC50 = 32 nM) with >30-fold selectivity over MMP-1 and MMP-7 [3]. The target compound replaces the hydroxamate zinc-binding group with a carbonyl-amide, potentially offering a differentiated selectivity profile and improved pharmacokinetic properties. It is an ideal tool compound for investigating non-hydroxamate MMP inhibition strategies, where the piperidine tertiary amine (pKa ~11.1) may engage in ionic interactions with the MMP catalytic domain that are absent in the neutral piperazine analog.

Diversity-Oriented Synthesis via PMBS Cycloaddition

The 4-methoxybenzenesulfonyl group is one of only two N-substituents (alongside tosyl) that enable the [3+3] cycloaddition of aziridines to construct functionalized piperidines [2]. The target compound can serve as a starting material or late-stage intermediate for libraries of piperidine-based bioactive molecules, where the PMBS group can subsequently be removed under milder conditions than tosyl using CH3SO3H/BTFA treatment [4]. This dual advantage—enabling a unique cycloaddition reaction while allowing facile deprotection—makes it a strategically valuable building block for medicinal chemistry campaigns.

GPCR Probe: 5-HT2B Receptor Antagonism Potential

A structurally related analog, 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine, was profiled in a comprehensive screen of 161 GPCRs and found to be a selective antagonist at the 5-HT2B receptor while negative at all other targets tested . While direct data for the target compound is absent, the shared 4-methoxyphenylsulfonyl pharmacophore suggests it may exhibit analogous GPCR interaction potential. This compound warrants investigation as a tool for dissecting 5-HT2B-mediated signaling pathways, where its distinct nicotinoyl carbonyl and higher lipophilicity could modulate receptor binding kinetics and selectivity.

Application
Selection Property
Validation Focus
Gram-positive TMK inhibitor screening
Sulfonylpiperidine scaffold with class-level selectivity benchmark
Bacterial TMK enzyme selectivity confirmation; MIC panel against target pathogens
MMP probe development (non-hydroxamate)
Amide-based zinc-binding modality and piperidine basicity
MMP isoform selectivity profiling; comparative kinetics vs. hydroxamate analogs
Diversity-oriented synthesis building block
PMBS-enabled [3+3] cycloaddition reactivity
Cycloaddition scope and deprotection condition optimization
GPCR probe (5-HT2B receptor context)
4-methoxyphenylsulfonyl pharmacophore for serotonergic receptor interaction
5-HT2B antagonism confirmation; selectivity panel across 5-HT receptor subtypes
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